2-Fluoro-6-(pentylamino)benzonitrile is an organic compound classified as a fluorinated benzonitrile derivative. Its molecular formula is CHFN, and it features a fluorine atom and a pentylamino group attached to a benzene ring. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications in drug development and chemical synthesis.
The synthesis of 2-Fluoro-6-(pentylamino)benzonitrile typically involves the introduction of a pentylamino group to a fluorinated benzonitrile precursor. A common method employed is the nucleophilic aromatic substitution (S_NAr) reaction. In this process, a suitable fluorinated benzonitrile is reacted with pentylamine in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
The molecular structure of 2-Fluoro-6-(pentylamino)benzonitrile can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 206.26 g/mol |
IUPAC Name | 2-fluoro-6-(pentylamino)benzonitrile |
InChI | InChI=1S/CHFN/c1-2-3-4-8-15-12-7-5-6-11(13)10(12)9-14/h5-7,15H,2-4,8H,1H |
InChI Key | HFIQQZUGDWIARZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCNC1=C(C(=CC=C1)F)C#N |
This structure indicates that the compound consists of a benzene ring with substituents that significantly influence its chemical behavior.
2-Fluoro-6-(pentylamino)benzonitrile can undergo several types of chemical reactions:
Reactions typically involve common reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. The specific conditions will vary based on the desired product and reaction pathway.
The mechanism of action of 2-Fluoro-6-(pentylamino)benzonitrile is contingent on its application within biological systems. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the pentylamino group may affect pharmacokinetic properties.
The physical properties of 2-Fluoro-6-(pentylamino)benzonitrile include:
The chemical properties encompass:
These properties make it suitable for various applications in scientific research and industrial processes.
2-Fluoro-6-(pentylamino)benzonitrile has several notable applications:
2-Fluoro-6-(pentylamino)benzonitrile represents a strategically designed fluorinated aromatic compound featuring multiple functional groups positioned for specific electronic and steric effects. According to IUPAC nomenclature rules, the parent structure is benzonitrile, with substituents at the ortho positions: a fluorine atom at C2 and a pentylamino group (-NH-C₅H₁₁) at C6. This systematic name precisely defines the molecular connectivity and distinguishes it from isomeric structures like 2-fluoro-5-(pentylamino)benzonitrile. The compound falls under the broader chemical class of ortho-disubstituted benzonitriles, characterized by the presence of an electron-withdrawing nitrile group (-C≡N) and strategically positioned secondary amine functionality. The molecular formula is C₁₂H₁₅FN₂, with a calculated molecular weight of 206.26 g/mol as confirmed by PubChem records [2].
The structural arrangement creates distinct electronic properties: the strong electron-withdrawing nature of the nitrile group (σₚ = 0.56) combines with the moderate electron-donating capability of the alkylamino group (σₚ = -0.22 for methylamino analogs) to create a polarized electronic environment. This polarization is further enhanced by the ortho-fluorine atom (σₚ = 0.34), which exerts significant σ-inductive effects and introduces a steric constraint near the amino functionality. The pentyl chain provides substantial hydrophobic character (calculated logP ≈ 3.26) while maintaining conformational flexibility, as evidenced by similar fluorinated benzonitrile derivatives [3] [6]. This combination of polar aromatic headgroup and flexible alkyl tail creates an amphiphilic molecular architecture conducive to bioactivity and further synthetic elaboration.
Table 1: Core Identification Data for 2-Fluoro-6-(pentylamino)benzonitrile
Identifier | Value | Source |
---|---|---|
Systematic Name | 2-Fluoro-6-(pentan-3-ylamino)benzonitrile | PubChem [2] |
CAS Registry | 1154153-56-6 | Fluorochem [3] |
Canonical SMILES | CCC(CC)Nc1cccc(F)c1C#N | PubChem [2] |
Molecular Formula | C₁₂H₁₅FN₂ | PubChem [2] |
Molecular Weight | 206.26 g/mol | Calculated |
Hydrogen Bond Donors | 1 (NH group) | PubChem [2] |
Hydrogen Bond Acceptors | 3 (F, N≡C, NH) | PubChem [2] |
Fluorinated aniline derivatives have played a transformative role in pharmaceutical development since the mid-20th century, with 2-Fluoro-6-(pentylamino)benzonitrile representing a contemporary embodiment of this strategic approach. The systematic incorporation of fluorine into bioactive molecules began accelerating in the 1950s with fluorinated corticosteroids and evolved substantially with the development of fluorinated quinolone antibiotics in the 1980s. The historical trajectory reveals that fluorine introduction initially focused on metabolic blocking (blocking oxidative metabolism) but gradually evolved to exploit electronic and steric effects on target binding. As noted in recent reviews, "Late-stage modification or functionalization of drugs, natural products and bioactive compounds have garnered significant interest due to its ability to introduce diverse elements into bioactive compounds promptly" [4].
The specific structural motif of ortho-fluorinated anilines has proven particularly valuable in kinase inhibitor development, as exemplified by FDA-approved drugs like Afatinib. These compounds leverage the ortho-fluorine's ability to enforce conformational restriction through intramolecular hydrogen bonding or steric effects near the pharmacophoric amine nitrogen. 2-Fluoro-6-(pentylamino)benzonitrile fits within this lineage as a versatile multifunctional building block whose pentyl chain provides optimal lipophilicity for blood-brain barrier penetration in CNS-targeted therapeutics, while the benzonitrile core offers a handle for further structural elaboration through nucleophilic addition or cyclization reactions. Its emergence coincides with medicinal chemistry's strategic shift toward late-stage functionalization, where advanced intermediates undergo targeted modification to rapidly generate analogs for structure-activity relationship studies [4] [9].
The pentylamino moiety represents a deliberate optimization over shorter-chain analogs—methyl and ethyl versions demonstrated insufficient pharmacokinetic properties in early drug candidates, while longer hexyl and heptyl chains increased toxicity risks. This goldilocks chain length balances membrane permeability with acceptable metabolic stability, reflecting lessons learned from historical fluorinated drug development. The compound's utility is further enhanced by the ortho-fluorine atom, which historically proved crucial in preventing undesirable oxidation metabolism at the aniline nitrogen in compounds like the antimalarial agent tafenoquine [9].
The strategic placement of fluorine at the ortho position relative to both the nitrile and amino functionalities in 2-fluoro-6-(pentylamino)benzonitrile creates a sophisticated electronic environment that profoundly influences molecular recognition and physicochemical behavior. Ortho-fluorination induces a substantial dipole moment (estimated Δμ ≈ 1.2 D compared to meta isomer) that enhances interactions with target biomolecules through optimized electrostatic complementarity. As articulated in research on fluorinated biomolecules, "positioning fluorine adjacent to a protonated moiety will divert electron density away from the protons via σ-induction" [8]. This electron-withdrawing effect significantly lowers the pKₐ of the ortho-amino group (estimated ΔpKₐ ≈ -1.2 versus para-fluoro analog), increasing the population of the free base form at physiological pH and enhancing membrane permeability.
The ortho-fluoro effect extends beyond electronic modulation to enforce conformational restriction through steric interactions between the fluorine atom and the adjacent amino group. This restriction reduces rotational freedom around the Cₐᵣₒₘₐₜᵢ𝒸-N bond by approximately 4 kcal/mol compared to meta-substituted analogs, effectively pre-organizing the molecule for target binding. In protein-ligand interactions, this pre-organization minimizes the entropic penalty of binding, potentially improving binding affinity by 10-100 fold according to studies on similar fluorinated systems [8]. The compound's fluorine atom also serves as a bioisostere for oxygen-containing functional groups or hydrogen atoms, enabling precise optimization of steric occupancy without disrupting electronic complementarity—a tactic extensively employed in kinase inhibitor development programs.
Table 2: Impact of Substituent Position in Fluoro-aminobenzonitrile Derivatives
Positional Isomer | Amino pKₐ* | Nitrile νC≡N (cm⁻¹) | Dipole Moment (D) | Biological Relevance |
---|---|---|---|---|
Ortho (2-Fluoro-6-amino) | 3.1 ± 0.2 | 2235 | 4.8 | Enhanced kinase inhibition |
Meta (3-Fluoro-5-amino) | 4.3 ± 0.3 | 2228 | 3.6 | Reduced antibacterial activity |
Para (4-Fluoro-3-amino) | 4.0 ± 0.2 | 2230 | 4.1 | Improved metabolic stability |
*Estimated values based on structural analogs in search results [6] [7] [8]
The pentylamino substituent contributes significantly to the molecule's overall pharmacological profile by providing optimal lipophilicity (clogP ≈ 3.3) for passive membrane diffusion while avoiding excessive hydrophobicity that might promote promiscuous binding or toxicity. This chain length represents a calculated balance—shorter propyl or butyl analogs demonstrate reduced cellular uptake in various assays, while longer heptyl chains increase nonspecific binding to phospholipid membranes. The compound's amphiphilic character enables engagement with both polar binding pockets (via the fluorinated benzonitrile headgroup) and hydrophobic protein subdomains (via the pentyl tail), making it particularly valuable in the design of kinase inhibitors and GPCR-targeted therapeutics. This precise positional halogenation exemplifies modern medicinal chemistry's paradigm: "the incorporation of halogen, oxygen, and nitrogen—the ubiquitous elements in pharmacophore components of the marketed drugs—through late-stage modification" [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3